1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and biological activity. The molecular formula for this compound is C10H12F3N·HCl, indicating that it consists of ten carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and one chloride ion. This compound is primarily utilized in scientific research and pharmaceutical applications due to its distinctive structure and properties.
The compound is classified under the category of substituted phenethylamines, which are often associated with central nervous system activity. It is recognized for its potential applications in medicinal chemistry and pharmacology. The International Union of Pure and Applied Chemistry name for this compound is 1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and it has a CAS number of 670-03-1.
The synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves several steps:
The molecular structure of 1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can be represented as follows:
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H
KPOZDUNORUASKE-UHFFFAOYSA-N
This structure reveals a propan-2-amine backbone with a trifluoromethyl-substituted phenyl group attached to it. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
The chemical reactivity of 1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is influenced by its functional groups:
The mechanism of action for 1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, affecting neurotransmitter systems or metabolic pathways. This action can lead to various physiological effects depending on the target tissue and concentration used .
These properties make it suitable for various laboratory applications where precise handling and stability are required .
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride has significant applications in:
The compound's ability to interact with biological targets makes it valuable in developing therapeutic agents aimed at treating central nervous system disorders .
The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive molecules represents a cornerstone of modern medicinal chemistry, driven by the group's unique physicochemical properties. The trifluoromethyl group combines extreme electronegativity (3.0 on the Pauling scale) with high lipophilicity (π = 0.88) and metabolic stability, creating molecules with enhanced membrane permeability and prolonged biological half-lives. This fluorine effect has catalyzed a pharmaceutical revolution, with -CF₃-containing compounds now constituting approximately 30% of all small-molecule drugs approved by regulatory agencies over the past two decades [1]. The exponential growth stems from fluorine's ability to modulate key drug-like properties through: (1) Electron-withdrawing effects that influence pKa and hydrogen bonding capacity; (2) Hydrophobic interactions that enhance binding to lipophilic enzyme pockets; and (3) Steric mimicry of methyl groups while providing superior metabolic resistance [1] [3].
The synthetic accessibility of -CF₃-containing building blocks accelerated their pharmaceutical adoption. Early methodologies relied on harsh conditions (e.g., HF-mediated fluorination), but modern techniques employ versatile reagents like trifluoromethyl trimethylsilane (Ruppert's reagent), sodium trifluoroacetate, and trifluoromethyl sulfone derivatives. These advances enabled diverse trifluoromethylation strategies including aromatic coupling reactions, radical trifluoromethylation, and asymmetric trifluoromethylation – techniques that facilitated precise installation of -CF₃ groups at strategic molecular positions [1]. The structural consequences are exemplified in FDA-approved drugs where -CF₃ groups confer target-binding advantages: In Ubrogepant (migraine treatment), the -CF₃ group enhances binding to calcitonin gene-related peptide receptors through hydrophobic interactions. Similarly, in Alpelisib (PI3K inhibitor for breast cancer), the trifluoromethyl alkyl pyridine moiety increases enzyme inhibition by 6-fold compared to non-fluorinated analogs through electrostatic stabilization [1].
Table 1: Impact of Trifluoromethyl Group on Key Drug Properties
Drug Compound | Therapeutic Category | Key Trifluoromethyl Role | Structural Location |
---|---|---|---|
Ubrogepant | CGRP receptor antagonist (migraine) | Enhances receptor binding affinity | 1-(2,2,2-trifluoroethyl)piperidine |
Alpelisib | PI3K inhibitor (oncology) | Increases enzyme inhibition potency | Trifluoromethyl alkyl pyridine |
Fenfluramine* | Serotonin releaser (neurology) | Boosts serotonin receptor activity | 3-(Trifluoromethyl)phenyl |
1-[2-(Trifluoromethyl)phenyl]propan-2-amine | Serotonergic agent (research) | Optimizes neurotransmitter interactions | 2-(Trifluoromethyl)phenyl |
*Note: Fenfluramine contains meta-trifluoromethyl while the subject compound features ortho-trifluoromethyl substitution
The strategic positioning of the trifluoromethyl group on the phenyl ring of phenethylamine derivatives generates profound effects on serotonergic activity – a phenomenon first systematically explored in mid-20th century anorectics. 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride (CAS: 1439896-64-6, C₁₀H₁₃ClF₃N) belongs to this pharmacologically significant family, characterized by a β-phenethylamine backbone with an ortho-trifluoromethyl substituent on the aromatic ring [6] [7]. The ortho-substitution induces distinct conformational constraints compared to meta- or para-substituted analogs, forcing the aromatic ring out of plane with the ethylamine side chain. This altered geometry preferentially stabilizes certain serotonin receptor subtypes through halogen bonding interactions – a non-covalent binding mechanism where the electron-deficient trifluoromethyl group acts as an XB donor to carbonyl oxygen atoms in receptor binding pockets .
The compound's molecular architecture (MW: 239.67 g/mol) features three critical elements: (1) The primary amine group enables salt formation (hydrochloride) for solubility and facilitates hydrogen bonding; (2) The ethyl linker provides conformational flexibility for receptor fitting; and (3) The ortho-trifluoromethylphenyl group delivers both steric and electronic modulation of receptor interactions. When compared to its structural isomer fenfluramine (meta-trifluoromethyl substitution), the ortho-substituted derivative exhibits altered binding kinetics at 5-HT₂ receptors due to differences in molecular dipole alignment and receptor pocket accommodation [7]. This positional isomerism profoundly influences pharmacological profiles, with ortho-substitution generally reducing amphetamine-like stimulant effects while preserving serotonin-releasing properties.
Table 2: Structural Comparison of Trifluoromethylphenethylamine Derivatives
Compound | Trifluoromethyl Position | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|---|
1-[2-(Trifluoromethyl)phenyl]propan-2-amine HCl | Ortho | 1439896-64-6 | C₁₀H₁₃ClF₃N | • Steric hindrance from ortho-CF₃• Restricted phenyl-amine bond rotation |
Fenfluramine HCl | Meta | 404-82-0 | C₁₂H₁₆F₃N·HCl | • Symmetrical substitution pattern• Reduced steric interference |
1-[3-(Trifluoromethyl)phenyl]propan-2-amine | Meta | N/A | C₁₀H₁₂F₃N | • Intermediate steric effects• Balanced electronic distribution |
2-(4-(Trifluoromethyl)phenyl)propan-2-amine HCl | Para | 15996-89-1 | C₁₀H₁₃ClF₃N | • Minimal steric effects• Maximized resonance stabilization |
Early trifluoromethyl-containing amphetamine derivatives like fenfluramine (3-trifluoromethyl substitution) emerged as potent anorectics in the 1960s, with their appetite-suppressing effects attributed to serotonin release and reuptake inhibition. However, the discovery of fenfluramine's anti-seizure properties in Dravet syndrome – a severe form of childhood epilepsy – initiated a therapeutic repurposing movement that extended to structurally related compounds [3] [8]. This paradigm shift from metabolic to neurological applications was underpinned by three key realizations: (1) Trifluoromethylphenethylamines exhibit modulated serotonin release profiles compared to non-fluorinated amphetamines; (2) The -CF₃ group confers reduced cardiovascular stimulant effects while preserving central serotonergic activity; and (3) Positional isomerism (ortho vs. meta) significantly influences neurotransmitter selectivity profiles [4].
The ortho-substituted 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride represents a strategically optimized entity within this class. Its development reflects three evolutionary stages: First-generation compounds (1960s-1980s) focused on appetite regulation through serotonin pathways but exhibited cardiovascular liabilities. Second-generation molecules (1990s-2010s) explored substituent positioning (ortho, meta, para) to enhance receptor subtype selectivity. Current derivatives (post-2020) leverage stereochemical control and formulation advances to target neurological conditions with improved precision [8]. This compound specifically demonstrates how ortho-substitution creates a metabolically resistant scaffold that maintains serotonin-releasing activity while reducing β-adrenergic effects – properties potentially advantageous for treating seizure disorders and mood conditions where serotonergic modulation is therapeutic [3] [4].
Table 3: Therapeutic Trajectory of Trifluoromethylphenethylamine Derivatives
Era | Therapeutic Focus | Representative Agents | Structural Innovations |
---|---|---|---|
1960s-1980s | Appetite suppressionObesity management | • Fenfluramine (meta-CF₃)• Norfenfluramine | • Introduction of -CF₃ for serotonin enhancement• Racemic mixtures |
1990s-2010s | Cardiovascular risk mitigation | • Dexfenfluramine (single isomer)• Structural analogs | • Enantiomeric purification• Side chain modifications |
Post-2020 | Neurological applications(seizure disorders, mood conditions) | • 1-[2-(Trifluoromethyl)phenyl]propan-2-amine• Fluorinated benzylamine derivatives | • Ortho-substitution patterns• Salt forms for CNS targeting• Reduced adrenergic activity |
This compound's journey from structural analog to investigation-ready entity exemplifies modern drug reprofiling – where understanding of positional isomer effects, metabolic fate, and receptor subtype selectivity replaces serendipity in therapeutic development. The hydrochloride salt form (exhibiting superior crystallinity and stability) further enables neurological formulation development, distinguishing it from earlier free base compounds with processing limitations [4] [7]. Current research focuses on mapping its precise serotonin receptor activation profile relative to meta-substituted predecessors, potentially unlocking targeted neurological applications without historical liabilities.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1